molecular formula C11H10N2O3 B2755486 Spiro[chroman-4,4'-imidazolidine]-2',5'-dione CAS No. 66892-54-4

Spiro[chroman-4,4'-imidazolidine]-2',5'-dione

Numéro de catalogue: B2755486
Numéro CAS: 66892-54-4
Poids moléculaire: 218.212
Clé InChI: YEGZRRJAGUJLDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spiro[chroman-4,4'-imidazolidine]-2',5'-dione is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of hydantoin derivatives. It features a unique spirocyclic architecture where a chroman ring system and an imidazolidine ring are connected at a central carbon atom. Crystallographic studies reveal that this core structure can adopt distinct conformations in the solid state, with the planes of the two ring systems being nearly perpendicular, and the molecular packing is stabilized by an extensive network of N-H···O and C-H···O hydrogen bonds, as well as C-H···π interactions . The hydantoin (imidazolidine-2,4-dione) moiety is a privileged scaffold in drug discovery, known for its diverse biological activities. Compounds based on this structure have been investigated as inhibitors of enzymes like aldose reductase, a target for managing chronic complications of diabetes such as diabetic cataracts . Furthermore, recent research explores related imidazolidine-2,4-dione derivatives as potent and selective inhibitors of lymphoid-specific tyrosine phosphatase (LYP), which is a promising target for the development of new therapeutics for autoimmune diseases . Historically, synthetic derivatives of the this compound scaffold have also been studied for other therapeutic properties, including antiarrhythmic activity . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Propriétés

IUPAC Name

spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-9-11(13-10(15)12-9)5-6-16-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGZRRJAGUJLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C13C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66892-54-4
Record name 2,3-dihydrospiro[1-benzopyran-4,4'-imidazolidine]-2',5'-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Core Synthesis via Ammonium Carbonate-Mediated Cyclization

The foundational synthesis of Spiro[chroman-4,4'-imidazolidine]-2',5'-dione involves a cyclocondensation reaction between chroman-4-one derivatives, nitriles (RCN), and ammonium carbonate in ethanol. For example, fluorenone (9 g, 50 mmol) reacts with acrylonitrile (6.5 g, 100 mmol) and ammonium carbonate (22.8 g) in 80% ethanol under reflux at 115–125°C for 4 hours. Acidic workup with ice-cold hydrochloric acid yields the spiro product in 95% yield (11.8 g), with a melting point of 326–329°C. Recrystallization from ethanol further purifies the compound to needles melting at 350–353°C.

Key Advantages :

  • High yield (≥95%) under straightforward conditions.
  • Scalable to multigram quantities without specialized equipment.

Substituent Variation at the Imidazolidine Ring

Modifying the imidazolidine moiety is achieved by substituting the nitrile component. For instance, using 3-(4-hydroxypiperidino)propylamine instead of acrylonitrile introduces a basic amine side chain, enhancing antiarrhythmic activity. This method produced (-)-6-chloro-2,2-dimethyl-1'-[3-(4-hydroxypiperidino)propyl]-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione, which outperformed reference agents in murine models.

Halogenation and Nitration Strategies for Derivatives

Chlorination via FeCl3-Catalyzed Electrophilic Substitution

Chlorine substituents are introduced by treating the parent spiro compound with Cl₂ in acetic acid under FeCl₃ catalysis. A representative procedure involves stirring this compound (5 g, 20 mmol) with FeCl₃ (0.5 g) and Cl₂ (3.6 g, 50 mmol) in acetic acid at 75°C for 24 hours. This yields Spiro[2,7-dichlorofluoren-9,4'-imidazolidine]-2',5'-dione in 10% yield (0.9 g), with a melting point of 355–358°C.

Limitations :

  • Low yield due to overhalogenation byproducts.
  • Requires careful stoichiometric control of Cl₂.

Nitration Using HNO3/H2SO4

Nitration is achieved by treating the parent compound with concentrated nitric acid (2 g, 22 mmol) in 60% H₂SO₄ at 5°C, followed by gradual warming to room temperature. After 12 hours, Spiro[2-nitrofluoren-9,4'-imidazolidine]-2',5'-dione is isolated in 70% yield (3.5 g) with a melting point of 309–312°C.

Base-Catalyzed Intramolecular Hydroamidation

BEMP-Mediated Cyclization of Propargylic Ureas

Though developed for imidazolidin-2-ones, this method provides a template for spirocycle formation. Using 2-methylbut-3-yn-2-amine and phenyl isocyanate with 5 mol% BEMP in acetonitrile at RT yields imidazolidin-2-ones in 1 hour. Adapting this to chroman-4-one derivatives could streamline spirocycle synthesis.

Mechanistic Insight :

  • Base deprotonates urea, enabling nucleophilic attack on the alkyne.
  • DFT calculations support a low-energy pathway (ΔG‡ = 12.5 kcal/mol).

Functionalization of Amino-Substituted Derivatives

Synthesis of 4-Amino-Spiro Derivatives

4-Aminofluorenone (5 g, 19 mmol) reacts with acrylonitrile (3.33 g, 51 mmol) and ammonium carbonate (9.9 g) in 95% ethanol at 105°C for 24 hours. Acidic workup (pH 5) followed by NaOH dissolution and reprecipitation yields Spiro[4-aminofluoren-9,4'-imidazolidine]-2',5'-dione in 65% yield.

Comparative Analysis of Methods

Method Reagents/Conditions Yield (%) Melting Point (°C) Reference
Classical Cyclization RCN, NH₄CO₃, EtOH, 115°C, 4h 95 350–353
Chlorination Cl₂, FeCl₃, AcOH, 75°C, 24h 10 355–358
Nitration HNO₃, H₂SO₄, 5°C → RT, 12h 70 309–312
BEMP Catalysis BEMP (5 mol%), CH₃CN, RT, 1h 99 N/R

Challenges and Optimization Strategies

  • Low Yields in Halogenation : FeCl₃-mediated chlorination suffers from poor yields (10%) due to competing side reactions. Switching to I₂ or Br₂ may improve selectivity.
  • Acid Sensitivity : Nitration requires strict temperature control to prevent decomposition.
  • Catalyst Cost : Rh(III) catalysts are expensive, limiting large-scale applications.

Analyse Des Réactions Chimiques

Types of Reactions

Spiro[chroman-4,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[chroman-4,4’-imidazolidine]-2’,5’-dione derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced spirocyclic compounds.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Spiro[chroman-4,4'-imidazolidine]-2',5'-dione features a spiro carbon connecting a chroman ring and an imidazolidine ring. The synthesis typically involves multi-component reactions, often utilizing chromanone derivatives and imidazolidine-2,4-dione under specific conditions such as refluxing in ethanol with acidic or basic catalysts like p-toluenesulfonic acid .

Biological Activities

Antidiabetic Properties
Research has identified this compound derivatives as potential aldose reductase inhibitors. These compounds can reduce sorbitol accumulation in tissues, which is crucial for managing diabetic complications. For instance, the compound 6-fluoro-spiro[chroman-4,4'-imidazolidine]-2',5'-dione has shown promising results in inhibiting sorbitol formation in vivo during studies on streptozotocin-induced diabetic rats .

Anticancer Potential
The anticancer properties of this compound have been investigated through its ability to inhibit specific enzymes involved in cancer cell proliferation. Certain analogues have been designed to target pteridine reductase-1, demonstrating inhibitory effects against various cancer cell lines including human ovarian cancer (A2780), murine melanoma (B16F10), and human breast carcinoma (MCF-7) .

Antimicrobial Activity
Studies have also evaluated the antimicrobial properties of imidazolidine derivatives, including those related to this compound. These compounds exhibited moderate antibacterial activity against several strains of bacteria and fungi. The structure and concentration of the tested derivatives significantly influenced their antimicrobial efficacy .

Case Studies

1. Aldose Reductase Inhibition
A notable study involved the testing of various spiro hydantoin derivatives for their ability to inhibit aldose reductase. The 6-fluoro derivative was highlighted for its potent activity in reducing sorbitol levels in diabetic models, suggesting its potential as a therapeutic agent for diabetes management .

2. Anticancer Activity Evaluation
In another investigation, this compound derivatives were synthesized and screened for anticancer activity. Results indicated that specific modifications to the compound's structure could enhance its potency against targeted cancer cell lines, paving the way for further development of these compounds as anticancer drugs .

Summary Table of Applications

ApplicationDescriptionReferences
AntidiabeticInhibits aldose reductase; reduces sorbitol accumulation
AnticancerTargets pteridine reductase-1; inhibits cancer cell growth
AntimicrobialModerate activity against bacteria and fungi

Mécanisme D'action

The mechanism of action of spiro[chroman-4,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Findings

(a) Substituent Effects on Enzyme Induction
  • Methyl vs. Larger substituents (e.g., hexyl) abolish activity, indicating steric limitations .
  • Halogenation : 6-Fluoro substitution (Sorbinil, Fidarestat) is critical for aldose reductase inhibition, while 2,6-dichloro substitution (M79193) shifts activity toward cytochrome P-450 induction .
(b) Stereochemical Specificity
  • Fidarestat : The (2S,4S)-configuration optimizes aldose reductase binding via precise alignment of the carboxamide group and fluorine atom in the enzyme's active site .
  • Sorbinil : The (4S)-enantiomer is significantly more active than the R-isomer, as confirmed by X-ray crystallography and in vivo assays .
(c) Therapeutic Diversification
  • Antiarrhythmic Activity: Introduction of dialkyl groups (e.g., 2,2-dimethyl) and aminoalkyl chains (e.g., 3-(4-hydroxypiperidino)propyl) enhances efficacy against ventricular arrhythmia, likely via sodium channel modulation .
  • Renal Protection : Hydantoin derivatives like Fidarestat are explored for acute renal failure prevention, leveraging their antioxidant and anti-inflammatory properties .

Activité Biologique

Spiro[chroman-4,4'-imidazolidine]-2',5'-dione, often referred to as spirochromanone, is a unique spirocyclic compound that has garnered attention for its diverse biological activities. This compound features a chroman ring fused with an imidazolidine ring, presenting significant potential in medicinal chemistry. This article explores its biological activity, including antidiabetic, anticancer, antioxidant, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3

This structure highlights the presence of both nitrogen and oxygen heteroatoms, which contribute to its biological properties.

Antidiabetic Activity

Research indicates that derivatives of spirochromanone exhibit antidiabetic potential by interacting with key metabolic enzymes. Notably, these compounds may influence:

  • Acetyl-CoA Carboxylase (ACC) : Involved in fatty acid metabolism.
  • G-protein-coupled receptor 119 (GPR119) : Plays a role in insulin secretion.

A study demonstrated that certain spirochromanone derivatives significantly improved glucose tolerance in diabetic models, suggesting their utility in diabetes management .

Anticancer Effects

The anticancer properties of this compound have been evaluated through various in vitro studies. Key findings include:

  • Cell Lines Tested : Human ovarian cancer (A2780), murine melanoma (B16F10), and human breast carcinoma (MCF-7).
  • Mechanism of Action : The compound targets pteridine reductase-1, leading to inhibition of cancer cell proliferation.

Case Study: IC50 Values

The effectiveness of spirochromanone derivatives was quantified using the MTT assay. The results are summarized in Table 1:

CompoundCell LineIC50 (µM)
Derivative 1A278015
Derivative 2B16F1020
Derivative 3MCF-725

This table illustrates that derivative 1 exhibits the most potent anticancer activity across multiple cell lines .

Antioxidant and Anti-Inflammatory Properties

This compound has also demonstrated antioxidant and anti-inflammatory properties. These effects are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines. Studies suggest that these compounds modulate signaling pathways associated with oxidative stress and inflammation .

Molecular Mechanisms

The biological activity of spirochromanone is believed to involve several molecular mechanisms:

  • Enzyme Inhibition : Binding to specific enzymes alters their activity.
  • Gene Expression Modulation : Influencing transcription factors related to cell growth and apoptosis.
  • Interaction with Biomolecules : Engaging with proteins and nucleic acids can disrupt cancer cell survival pathways.

Q & A

Q. What are the key synthetic pathways for Spiro[chroman-4,4'-imidazolidine]-2',5'-dione derivatives, and what are the critical reaction conditions?

The synthesis typically involves cyclization and alkylation steps. For example, 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione is synthesized by reacting 3-ethyl-5-(isochroman)imidazolidine-2,4-dione with 1-bromoethane in the presence of anhydrous K₂CO₃ in N,N-dimethylformamide (DMF). The reaction is stirred at room temperature for 8 hours, followed by purification via column chromatography (chloroform:methanol, 9:1) and crystallization from ethyl acetate . Key factors include the stoichiometry of alkylating agents, reaction time, and solvent choice to optimize yield and purity.

Q. How is the crystal structure of this compound derivatives determined, and what conformational features are observed?

X-ray crystallography using SHELX programs (e.g., SHELXL, SHELXS) reveals that the imidazolidine ring adopts either a twisted or planar conformation depending on substituents. For example, in 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione, the imidazolidine ring is twisted in one molecule (molecule A) and planar in another (molecule B) within the asymmetric unit. The chroman unit exhibits a distorted half-chair conformation, with the imidazolidine ring inclined ~80° relative to the aromatic ring . Hydrogen bonding (N–H⋯O, C–H⋯O) and C–H⋯π interactions stabilize the crystal packing .

Q. What is the primary biological target of this compound derivatives, and how do they inhibit enzymatic activity?

These compounds are potent inhibitors of aldose reductase (AKR1B1), an enzyme implicated in diabetic complications. The inhibition mechanism involves forming a ternary dead-end complex with the enzyme and NADP⁺. For instance, sorbinil binds to the NADP⁺-bound aldose reductase, preventing sorbitol accumulation in tissues like the lens and retina . Stereochemistry is critical: the (4S)-enantiomer (sorbinil) exhibits superior inhibitory activity compared to the (4R)-form .

Advanced Research Questions

Q. How do stereochemical and conformational differences impact the inhibitory efficacy of this compound derivatives?

The absolute configuration (e.g., 2S,4S in fidarestat) determines binding affinity to aldose reductase. X-ray crystallography shows that the spirocyclic system’s spatial arrangement allows optimal hydrogen bonding with catalytic residues (e.g., Tyr48, His110) and NADP⁺. NMR studies reveal that sorbinil exists in two conformers in solution, with low energy barriers for interconversion, suggesting dynamic binding modes . Substituents like fluorine at position 6 enhance potency by improving electron-withdrawing effects and hydrophobic interactions .

Q. What experimental strategies are used to resolve enantiomers of this compound derivatives, and how does this affect pharmacological activity?

Chiral resolution via preparative HPLC or enzymatic methods is employed. For example, sorbinil’s enantiomers were separated using chiral columns, and their absolute configurations were confirmed by X-ray crystallography. The (4S)-enantiomer showed 10-fold higher inhibitory activity (IC₅₀ = 0.2 µM) than the (4R)-form against aldose reductase . This underscores the need for enantiopure synthesis in preclinical studies.

Q. How can structural modifications (e.g., alkylation, fluorination) improve the pharmacokinetic profile of these compounds?

Alkylation (e.g., 1′-ethyl or 2-methylpropyl substituents) enhances metabolic stability by reducing oxidative degradation. Fluorination at position 6 increases lipophilicity and membrane permeability, as seen in fidarestat. Structure-activity relationship (SAR) studies using X-ray co-crystallography and molecular docking reveal that bulky substituents at the imidazolidine nitrogen improve selectivity for aldose reductase over related enzymes like aldehyde reductase .

Q. What challenges arise in crystallizing this compound derivatives, and how are they addressed?

Poor solubility and polymorphism are common issues. Slow evaporation from ethyl acetate or DMF/water mixtures produces single crystals suitable for X-ray analysis. For example, 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione crystallizes in the triclinic P1 space group with two molecules per asymmetric unit. Hydrogen-bonded dimers and π-π stacking interactions guide crystal growth . SHELXD and SHELXE are used for phase determination in cases of twinning or low-resolution data .

Methodological Considerations

  • Crystallography : SHELX software remains the gold standard for small-molecule refinement. For macromolecular complexes (e.g., enzyme-inhibitor), SHELXPRO interfaces with programs like PHASER .
  • Enzyme Assays : Steady-state kinetics (Km, Vmax) and IC₅₀ determinations are performed using UV-Vis spectroscopy with substrates like DL-glyceraldehyde .
  • Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) coupled with circular dichroism (CD) validates enantiopurity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.